(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
Overview
Description
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the hydroxyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of this compound with high purity and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the indole ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of indolequinones, while substitution reactions can introduce alkyl, aryl, or other functional groups to the indole ring.
Scientific Research Applications
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying indole chemistry.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-catalyzed hydroxylation reactions and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as antioxidant or anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The indole ring structure also allows for interactions with aromatic amino acids and other aromatic compounds, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated indoles, such as:
- (3R)-1-Methyl-2,3-dihydro-1H-indole-3,4,5-triol
- (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,7-triol
- (3R)-1-Methyl-2,3-dihydro-1H-indole-3,4,6-triol
Uniqueness
What sets (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol apart is the specific placement of the hydroxyl groups at positions 3, 5, and 6 on the indole ring
Properties
IUPAC Name |
(3R)-1-methyl-2,3-dihydroindole-3,5,6-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYBIYGSXQYDM-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C2=CC(=C(C=C21)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00809656 | |
Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62322-82-1 | |
Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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